(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrN3O5S2/c1-4-32-12-11-28-21-10-7-19(25)13-22(21)34-24(28)26-23(29)18-5-8-20(9-6-18)35(30,31)27-14-16(2)33-17(3)15-27/h5-10,13,16-17H,4,11-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSPRTVHNDTCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a benzo[d]thiazole moiety, sulfonyl group, and various functional groups that may interact with biological targets, suggesting diverse pharmacological applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antibacterial Properties : Preliminary studies suggest that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation and metastasis. Its structural components are believed to interact with enzymes involved in cancer pathways, such as matrix metalloproteinases .
- Enzyme Inhibition : The sulfonamide group may play a crucial role in inhibiting specific enzymes, which could be beneficial for treating diseases related to enzyme dysregulation .
The mechanism of action for this compound likely involves:
- Enzyme Interaction : The brominated benzothiazole moiety may bind to active sites on enzymes, modulating their activity.
- Receptor Modulation : The ethoxyethyl and sulfonyl groups may enhance binding affinity to specific receptors, leading to altered cellular responses.
- Solubility and Bioavailability : The structural features may improve the compound's solubility and bioavailability, facilitating its interaction with biological systems .
Antibacterial Studies
In vitro studies have demonstrated the antibacterial efficacy of this compound against several pathogens. For instance, it showed significant inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL .
Anticancer Research
A study evaluated the anticancer properties of related benzothiazole derivatives, revealing that compounds with similar structures inhibited cell proliferation in various cancer cell lines by inducing apoptosis .
| Compound | Activity | Mechanism |
|---|---|---|
| (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-sulfonylbenzamide | Antibacterial | Inhibition of bacterial enzyme activity |
| Benzothiazole Derivative A | Anticancer | Induction of apoptosis in cancer cells |
Enzyme Inhibition
Research indicates that this compound can inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis. Inhibition of MMP activity was observed at IC50 values ranging from 5 to 15 µM in cellular assays .
Scientific Research Applications
Structural Characteristics
The compound features a benzo[d]thiazole moiety, a sulfonyl group, and an ethoxyethyl side chain, which contribute to its unique biological profile. The presence of bromine enhances its reactivity, while the morpholino sulfonyl group may improve solubility and bioavailability.
Antibacterial Properties
Initial studies indicate that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
Anticancer Potential
The compound has shown promise in anticancer applications, particularly against estrogen receptor-positive breast cancer cell lines (e.g., MCF7). The anticancer activity may be attributed to the compound's ability to inhibit specific enzymes involved in tumor growth and proliferation.
Case Study: Anticancer Activity Assessment
In vitro studies demonstrated that treatment with (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide led to a dose-dependent reduction in cell viability in MCF7 cells. The compound exhibited an IC50 value comparable to established chemotherapeutics.
Enzyme Inhibition
Research suggests that this compound can inhibit certain enzymes linked to disease pathways, such as proteases involved in cancer metastasis. The sulfonamide group is known for its ability to interact with enzyme active sites, potentially leading to therapeutic benefits.
Table 2: Enzyme Inhibition Profile
| Enzyme Type | Inhibition Level |
|---|---|
| Serine Protease | Strong |
| Metalloproteinase | Moderate |
| Kinase | Weak |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions such as temperature and solvent choice. Common methods include:
- Formation of the Benzothiazole Moiety : This often involves cyclization reactions between appropriate precursors.
- Introduction of the Ethoxyethyl Group : This step may utilize nucleophilic substitution reactions.
- Final Assembly : The final product is achieved through coupling reactions involving the sulfonamide and benzamide derivatives.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves:
- Cyclization : Formation of the benzo[d]thiazole core using 2-aminobenzenethiol derivatives under acidic conditions .
- Alkylation : Introduction of the 2-ethoxyethyl group via nucleophilic substitution or allylation, requiring anhydrous solvents like THF and catalysts such as KCO .
- Sulfonylation : Attachment of the 2,6-dimethylmorpholino sulfonyl group using sulfonyl chlorides in polar aprotic solvents (e.g., DMF) with bases like triethylamine to neutralize HCl byproducts . Optimization focuses on solvent choice, temperature control (e.g., 0–5°C for sulfonylation), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry, particularly distinguishing Z/E isomers via coupling constants .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm) .
Q. What initial biological screening approaches are recommended to assess its potential therapeutic activity?
- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorogenic substrates.
- Cell-Based Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Solubility Profiling : Use DMSO/PBS mixtures to ensure compound stability in physiological conditions .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in the final sulfonylation step?
- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., reagent stoichiometry, solvent polarity). For example, increasing sulfonyl chloride equivalents (1.2–1.5 eq.) improves conversion rates .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity .
- In-line Analytics : Use HPLC to monitor reaction progress and identify intermediates .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Orthogonal Assays : Compare enzymatic inhibition (e.g., IC) with cellular activity (e.g., EC) to distinguish target-specific effects from off-target interactions .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess degradation pathways impacting bioavailability .
- Structural Modeling : Perform molecular docking to predict binding modes and validate with X-ray crystallography .
Q. How does the 2,6-dimethylmorpholino sulfonyl group influence pharmacokinetic properties?
- LogP Analysis : The sulfonyl group reduces lipophilicity, enhancing aqueous solubility but potentially limiting membrane permeability.
- Metabolism Studies : The morpholino ring resists oxidative degradation, improving metabolic stability compared to piperazine analogs .
Q. What methodologies are effective for structure-activity relationship (SAR) studies of this compound?
- Analog Synthesis : Replace the bromine atom with Cl, F, or I to evaluate halogen-dependent bioactivity .
- Pharmacophore Mapping : Use QSAR models to correlate substituent electronic effects (Hammett σ values) with activity trends .
- Proteomics : Identify binding partners via pull-down assays with biotinylated derivatives .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results between 2D vs. 3D cell culture models?
- 3D Spheroid Penetration : The compound’s hydrophilicity may limit penetration into multicellular spheroids, necessitating formulation adjustments (e.g., liposomal encapsulation) .
- Hypoxia Effects : 3D models often have hypoxic cores, altering metabolic activation pathways. Compare results under normoxic vs. hypoxic conditions .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Optimal Conditions | Yield Range | References |
|---|---|---|---|
| Cyclization | HSO, 80°C, 6h | 60–70% | |
| Alkylation | KCO, THF, reflux, 12h | 50–65% | |
| Sulfonylation | EtN, DMF, 0°C, 2h | 40–55% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
